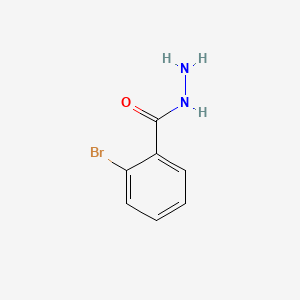

2-Bromobenzohydrazide

描述

Overview of 2-Bromobenzohydrazide within the Hydrazide Class

Hydrazides are a class of organic compounds characterized by the presence of a hydrazine-like functional group (-NHNH2) attached to an acyl group (R-C=O). These compounds and their derivatives are a cornerstone in organic synthesis. thepharmajournal.com Benzohydrazides are a specific subset of hydrazides where the acyl group is a benzoyl group. thepharmajournal.com

This compound, as its name suggests, is a derivative of benzohydrazide (B10538) with a bromine atom substituted at the second position (ortho-position) of the benzene (B151609) ring. ontosight.ai Its fundamental structure consists of a benzene ring bonded to a hydrazide moiety, with the bromine atom creating specific steric and electronic effects that influence its reactivity and potential applications. The synthesis of this compound can be achieved through the reaction of the ethyl ester of 2-bromobenzoic acid with hydrazine (B178648) hydrate (B1144303). researchgate.net

Below are the key chemical and physical properties of this compound.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H7BrN2O |

| Molecular Weight | 215.05 g/mol chemicalbook.com |

| CAS Number | 29418-67-5 chemicalbook.com |

| Melting Point | 152-154°C chemicalbook.com |

| Color | White to light yellow powder/crystal chemicalbook.com |

| Solubility | Soluble in Methanol (B129727) chemicalbook.com |

The crystal structure of this compound has been determined using X-ray diffraction analysis.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P12 1 /c1 researchgate.net |

| a | 12.769(3) Å researchgate.net |

| b | 12.754(3) Å researchgate.net |

| c | 5.026(1) Å researchgate.net |

| β | 99.874(4)° researchgate.net |

| Volume | 806.5 ų researchgate.net |

| Z | 4 researchgate.net |

Significance of Benzohydrazide Derivatives in Contemporary Chemistry

Benzohydrazide and its derivatives are a class of compounds that have garnered significant attention in contemporary chemistry due to their wide-ranging biological activities and applications as synthetic intermediates. thepharmajournal.com They are considered potential pharmacophores, meaning they can be a lead compound in the development of new bioactive agents. biointerfaceresearch.com The versatility of the benzohydrazide scaffold allows for the synthesis of a diverse array of derivatives with varied pharmacological profiles. researchgate.net

The significance of benzohydrazide derivatives stems from their demonstrated efficacy in several areas:

Biological Activity : These compounds have shown a broad spectrum of biological properties, including antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant activities. thepharmajournal.combiointerfaceresearch.com

Synthetic Utility : Hydrazides are valuable synthons for creating various heterocyclic compounds, such as five, six, or seven-membered rings containing one or more heteroatoms. mdpi.com These heterocyclic structures are often associated with significant biological and industrial applications. mdpi.com

Medicinal Chemistry : The structural diversity of benzohydrazide derivatives makes them valuable for medicinal chemistry research. researchgate.net The ability to introduce different substituents allows for the fine-tuning of their properties for specific therapeutic targets. researchgate.net For instance, certain derivatives have been investigated as potential inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of Alzheimer's disease research. nih.gov

The condensation of benzohydrazides with various aldehydes or ketones leads to the formation of hydrazones (containing the –CO–NH–N=CH– moiety), a class of compounds also known for their diverse biological activities. mdpi.commdpi.com This reactivity underscores the importance of benzohydrazides as foundational molecules in the synthesis of new chemical entities. biointerfaceresearch.com

Research Landscape and Emerging Trends for this compound

Research involving this compound is primarily focused on its utility as a building block for more complex molecules with specific biological activities. The presence of the bromine atom provides a reactive site for further chemical modifications, enabling the synthesis of a wide range of derivatives.

One notable area of investigation is in the development of novel agrochemicals. For example, a derivative of this compound, specifically N'-{4-[(benzoyloxy)imino]-cyclohexa-2,5-dien-1-ylidene}-2-bromobenzohydrazide, has demonstrated excellent anti-nematode activity, showing a 91% decrease in gall formation on cucumber roots. biointerfaceresearch.com This highlights the potential of this compound derivatives in crop protection.

The broader trend in hydrazide research involves the synthesis of new derivatives and their evaluation for various biological activities. mdpi.commdpi.com This often involves condensation reactions with different aldehydes to produce a library of hydrazone compounds. researchgate.netmdpi.com The synthesis of these new derivatives can be achieved through conventional heating methods or more modern techniques like microwave irradiation, which can offer faster reaction times and higher yields. fip.orgfip.org

The emerging landscape suggests that this compound will continue to be a valuable starting material for creating novel compounds. The flexibility to introduce diverse substituents onto the core structure presents a promising avenue for tailoring their properties for specific applications in medicinal chemistry and agrochemistry. researchgate.net The ongoing exploration of its derivatives is expected to uncover new compounds with potent and selective biological activities.

属性

IUPAC Name |

2-bromobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-6-4-2-1-3-5(6)7(11)10-9/h1-4H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNLAYLOCZKPIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183634 | |

| Record name | 2-Bromobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29418-67-5 | |

| Record name | 2-Bromobenzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29418-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromobenzohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029418675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29418-67-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromobenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Bromobenzohydrazide

Established Synthetic Pathways for 2-Bromobenzohydrazide

The synthesis of this compound can be achieved through several established methods, primarily starting from 2-Bromobenzoic acid or its derivatives.

The most direct method for preparing this compound involves the condensation reaction between 2-Bromobenzoic acid and hydrazine (B178648). This reaction typically requires activation of the carboxylic acid group to facilitate the nucleophilic attack by hydrazine. While direct reaction is possible, it often proceeds with moderate yields. The process is analogous to the synthesis of other benzohydrazides where the free acid is reacted with hydrazine hydrate (B1144303), sometimes in the presence of a coupling agent or under conditions that drive the removal of water.

A more common and often higher-yielding approach is a two-step process involving the initial conversion of 2-Bromobenzoic acid to an ester, followed by hydrazinolysis.

First, 2-Bromobenzoic acid is esterified, typically using an alcohol like methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding methyl 2-bromobenzoate (B1222928) or ethyl 2-bromobenzoate. This esterification step protects the carboxylic acid and makes the carbonyl carbon more susceptible to nucleophilic attack.

In the second step, the isolated ester is reacted with hydrazine hydrate. The hydrazinolysis of the ester is generally an efficient process, leading to the formation of this compound with good purity and yield. For instance, a similar process for preparing 2-bromo-4,5-dimethoxybenzoic acid hydrazide involves refluxing the corresponding ethyl or methyl ester with 80% hydrazine hydrate in ethanol, resulting in high yields of the desired hydrazide. google.com This method is widely applicable for the synthesis of various substituted benzohydrazides. google.comnih.gov

| Step | Reactants | Reagents/Conditions | Product | Typical Yield |

| 1. Esterification | 2-Bromobenzoic acid, Alcohol (e.g., Ethanol) | Acid catalyst (e.g., H₂SO₄), Reflux | Ethyl 2-bromobenzoate | High |

| 2. Hydrazinolysis | Ethyl 2-bromobenzoate, Hydrazine Hydrate | Ethanol, Reflux | This compound | 85-98% google.com |

Table 1: Example of a two-step synthesis for a substituted bromobenzohydrazide via the esterification and hydrazinolysis route. google.com

Recent advancements in organic synthesis have focused on developing more environmentally benign, metal-free methods. For the synthesis of acyl hydrazides, including ortho-bromo substituted derivatives, metal-free approaches have been explored. One such method involves the reaction of activated amides with hydrazine in an aqueous environment at room temperature, which can produce acyl hydrazides in good yields. organic-chemistry.org This avoids the use of potentially toxic and expensive metal catalysts.

Derivatization Strategies Utilizing this compound as a Precursor

The utility of this compound extends to its role as a building block for more complex molecules, particularly through reactions involving its nucleophilic -NH₂ group and the reactive carbonyl center.

A primary derivatization strategy for this compound is its condensation with various aldehydes and ketones to form N-acylhydrazones. nih.gov This reaction is typically carried out by refluxing the hydrazide and the carbonyl compound in a suitable solvent, such as ethanol or methanol, often with a catalytic amount of acid (e.g., acetic acid). nih.govmdpi.com

The resulting 2-bromobenzoylhydrazones are a class of compounds with significant interest due to their diverse chemical properties and potential applications. The reaction is general and allows for the introduction of a wide variety of substituents (R¹ and R²) depending on the carbonyl compound used. nih.gov

General Reaction Scheme:

(this compound reacts with an aldehyde or ketone to form a 2-bromobenzoylhydrazone and water)

Research on analogous iodobenzoic acid hydrazides has demonstrated the successful synthesis of a wide array of acylhydrazones by reacting them with various substituted aromatic aldehydes. nih.govresearchgate.net These studies confirm the versatility of this condensation reaction for creating libraries of compounds for further investigation. nih.govresearchgate.net

| Hydrazide Precursor | Aldehyde/Ketone | Conditions | Product Class |

| 2-Iodobenzohydrazide nih.gov | Various Aromatic Aldehydes | Methanol/Acetonitrile, Reflux | N'-[(aryl)methylidene]-2-iodobenzohydrazides |

| 4-Hydroxybenzohydrazide mdpi.com | Benzaldehyde | Methanol, Acetic Acid, 2h | 4-Hydroxy-N'-[(E)-benzylidene]benzohydrazide |

| 4-Hydroxybenzohydrazide mdpi.com | 3-Phenylpropionaldehyde | Methanol, Acetic Acid, 6h | 4-Hydroxy-N'-[(E)-3-phenylpropylidene]benzohydrazide |

Table 2: Examples of reaction conditions for the synthesis of hydrazones from various hydrazides. nih.govmdpi.com

The hydrazone derivatives of this compound are valuable intermediates for the synthesis of a variety of heterocyclic compounds. The inherent functionality of the N-acylhydrazone moiety allows for intramolecular cyclization reactions, often promoted by specific reagents or thermal conditions, to yield five- or six-membered rings.

For example, hydrazones can be cyclized to form systems like 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. The specific heterocyclic system formed depends on the cyclizing agent used. Furthermore, the bromine atom on the phenyl ring can participate in or be used as a handle for further cyclization or cross-coupling reactions, expanding the synthetic possibilities. While direct examples starting from this compound are specific to particular research studies, the general principle of hydrazone cyclization is well-established. chempap.org For instance, arylhydrazono-indolines have been shown to undergo thermal cyclization to yield 1,2,4-triazino[5,6-b]indoles quantitatively. chempap.org

Formation of Schiff Base Complexes

The formation of Schiff base complexes is a notable transformation of this compound, highlighting its utility in coordination chemistry. Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. jmchemsci.com In the case of this compound, the terminal primary amine of the hydrazide moiety serves as the nucleophile that reacts with the carbonyl group of an aldehyde or ketone. jmchemsci.com This reaction proceeds via a hemiaminal intermediate, which subsequently dehydrates to form the stable imine. walisongo.ac.id

The resulting Schiff bases derived from this compound are versatile ligands capable of coordinating with a variety of transition metal ions, including but not limited to Co(II), Ni(II), and Cu(II). orientjchem.org The coordination often involves the azomethine nitrogen atom and the carbonyl oxygen atom of the original hydrazide structure. This is evidenced by shifts in the characteristic infrared (IR) spectral bands. For instance, the C=N stretching vibration, which appears in the free ligand, shifts to a lower frequency upon complexation, indicating the involvement of the azomethine nitrogen in bonding to the metal center. orientjchem.org Similarly, a red shift in the C=O stretching frequency suggests coordination through the carbonyl oxygen. orientjchem.org The formation of new bands in the far-IR region can be assigned to the metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations, further confirming the coordination.

The stoichiometry and geometry of the resulting metal complexes can vary depending on the specific metal ion and the Schiff base ligand. For example, spectral and magnetic susceptibility data have been used to propose octahedral geometries for certain Co(II), Ni(II), and Cu(II) complexes. orientjchem.orgscirp.org Molar conductance measurements often indicate a non-electrolytic nature for these complexes, suggesting that the ligands neutralize the charge of the metal ion within the coordination sphere. jmchemsci.comorientjchem.org

The synthesis of these complexes is generally straightforward. A common method involves first synthesizing the Schiff base ligand by reacting this compound with an appropriate aldehyde or ketone in a suitable solvent like ethanol. nih.gov The resulting Schiff base is then reacted with a metal salt (e.g., chlorides or acetates) in a heated ethanolic solution to yield the desired metal complex. nih.gov

Table 1: Examples of Aldehydes and Ketones Used in Schiff Base Formation with Hydrazides

| Carbonyl Compound | Type |

| 2-Hydroxy naphthaldehyde | Aromatic Aldehyde |

| Salicylaldehyde | Aromatic Aldehyde |

| 2-Hydroxybenzaldehyde | Aromatic Aldehyde |

| Various substituted benzaldehydes | Aromatic Aldehyde |

| Acetone | Aliphatic Ketone |

| Acetophenone | Aromatic Ketone |

This table provides representative examples of carbonyl compounds that can react with hydrazides like this compound to form Schiff bases.

Table 2: Characterization Data for Typical Schiff Base Metal Complexes

| Metal Ion | Proposed Geometry | Magnetic Moment (B.M.) | Key IR Spectral Shifts (cm⁻¹) |

| Co(II) | Octahedral | ~4.8-5.2 | ν(C=N) lower shift, ν(C=O) lower shift, new ν(M-N) and ν(M-O) bands |

| Ni(II) | Octahedral | ~3.0-3.2 | ν(C=N) lower shift, ν(C=O) lower shift, new ν(M-N) and ν(M-O) bands |

| Cu(II) | Octahedral | ~1.8-2.2 | ν(C=N) lower shift, ν(C=O) lower shift, new ν(M-N) and ν(M-O) bands |

This table summarizes typical characterization data for Schiff base complexes, indicating common geometries and the spectral evidence for coordination. The magnetic moment values are indicative of the number of unpaired electrons and support the proposed geometries.

Incorporation into Hybrid Molecular Architectures

This compound and its derivatives serve as valuable building blocks in the construction of complex, multidimensional structures known as coordination polymers (CPs) and metal-organic frameworks (MOFs). mtroyal.ca These materials are formed by the self-assembly of metal ions or clusters (nodes) with organic ligands (linkers) to create extended networks. mtroyal.ca The utility of this compound in this context stems from its ability to be transformed into multidentate ligands, which can bridge multiple metal centers.

The synthesis of these hybrid architectures typically involves the reaction of a suitable derivative of this compound with a metal salt under solvothermal conditions. The choice of metal ion, the specific structure of the organic linker, the solvent system, and the reaction temperature can all influence the dimensionality and topology of the resulting framework. Carboxylate and pyridine-based linkers are particularly common in the construction of CPs and MOFs. mdpi.com While this compound itself is not a simple carboxylate or pyridine, its derivatives can incorporate these functionalities.

The resulting CPs and MOFs can exhibit a range of interesting properties, such as porosity, which is relevant for gas storage and separation, and luminescence. mtroyal.carsc.org The luminescent properties of these materials can be engineered based on the interplay between the metal centers and the organic linkers. rsc.org

Reaction Mechanisms and Mechanistic Studies of this compound Transformations

Role of Catalysts and Reaction Conditions

Catalysts and reaction conditions play a pivotal role in directing the transformations of this compound, influencing reaction rates, yields, and selectivity. In many of its synthetic applications, particularly in the formation of heterocyclic compounds, both acid and base catalysts are commonly employed.

For instance, in the cyclization reactions of this compound with various reagents to form five- or six-membered heterocycles, a catalyst is often essential to promote the desired intramolecular or intermolecular condensation steps. Acid catalysts can activate carbonyl groups towards nucleophilic attack by the hydrazide, while base catalysts can deprotonate the hydrazide to increase its nucleophilicity.

The reaction conditions, such as temperature and reaction time, are also critical parameters that need to be optimized. Many cyclization reactions require heating to overcome the activation energy barrier for the ring-closing step. The choice of solvent can also be considered a reaction condition and is discussed in more detail in section 2.3.3.

In the context of modern organic synthesis, metal catalysts, such as palladium or copper, are frequently used for cross-coupling reactions. While not a direct transformation of the hydrazide group, the bromo-substituent on the phenyl ring of this compound is amenable to such reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings). These catalytic processes would allow for the further functionalization of the aromatic ring, thereby creating more complex derivatives. The efficiency of these catalytic systems is highly dependent on the choice of the specific catalyst, ligands, base, and solvent.

Investigation of Intermediate Species and Transition States

The detailed investigation of reaction mechanisms involving this compound often requires the identification and characterization of transient intermediates and the analysis of transition states. While experimental detection of these fleeting species can be challenging, their existence is often inferred from the reaction products and kinetic data. Modern computational methods, such as Density Functional Theory (DFT), have become powerful tools for elucidating reaction pathways, calculating the energies of intermediates and transition states, and providing insights into the mechanistic details of these transformations. nih.gov

For example, in the formation of Schiff bases from this compound and an aldehyde, the reaction is known to proceed through a carbinolamine or hemiaminal intermediate. This intermediate is formed by the nucleophilic addition of the hydrazide's terminal nitrogen to the carbonyl carbon of the aldehyde. This is then followed by a dehydration step to yield the final imine product.

In cyclization reactions, various open-chain intermediates are proposed. For instance, in the synthesis of 1,3,4-oxadiazoles from this compound and a carboxylic acid derivative, an N-acylhydrazide intermediate is formed first, which then undergoes cyclodehydration. The transition state for the ring-closing step would involve a specific spatial arrangement of the atoms that allows for the formation of the new carbon-oxygen bond and the elimination of a water molecule.

In situ spectroscopic techniques, such as variable-temperature NMR and IR spectroscopy, can sometimes be used to observe stable intermediates or to monitor the progress of a reaction, providing valuable data for mechanistic proposals. nih.gov For example, in situ IR could track the disappearance of the hydrazide N-H and carbonyl C=O stretches and the appearance of new bands corresponding to the product.

Solvent Effects on Reaction Outcomes

The choice of solvent can have a profound impact on the outcome of chemical reactions involving this compound, affecting reaction rates, yields, and even the distribution of products. nih.gov Solvents can influence reactions through their polarity, proticity (ability to donate hydrogen bonds), and their ability to solvate reactants, intermediates, and transition states.

In reactions where charged intermediates or transition states are involved, polar solvents are generally preferred as they can stabilize these species, thereby lowering the activation energy and accelerating the reaction. For example, in the formation of Schiff bases, polar protic solvents like ethanol are commonly used not only for their ability to dissolve the reactants but also to facilitate the proton transfer steps involved in the mechanism.

However, in some cases, the use of a protic solvent can be detrimental. For instance, protic solvents can form strong hydrogen bonds with reactants, which might limit their reactivity. nih.gov A systematic study on the aerobic oxidation of an aldehyde showed that while aprotic solvents led to higher reaction rates, protic solvents significantly improved the selectivity towards the desired carboxylic acid product. nih.gov This was attributed to the formation of hydrogen bonds between the solvent and the reactants, which influenced the reaction pathway. nih.gov

The effect of the solvent is also crucial in controlling the selectivity between competing reaction pathways. For a given set of reactants, changing the solvent can sometimes lead to the formation of completely different products. This is because the solvent can preferentially stabilize the transition state leading to one product over another. Therefore, solvent screening is a critical part of reaction optimization in the synthesis of derivatives from this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromobenzohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, multiplicities, and coupling constants, the connectivity of atoms within a molecule can be determined.

In the ¹H NMR spectrum of 2-bromobenzohydrazide, the protons on the aromatic ring typically appear as a multiplet in the range of δ 7.34–7.66 ppm. dvpublication.com The protons of the hydrazide group, -NH and -NH₂, exhibit distinct signals. The -NH proton often appears as a singlet around δ 9.5 ppm, while the -NH₂ protons show a singlet at approximately δ 4.48 ppm. dvpublication.com

For derivatives of this compound, the chemical shifts of the aromatic protons are influenced by the nature and position of the substituents. For instance, in (E)-N'-(5-chloro-2-(2-oxoazetidin-1-yl)benzylidene)-2-bromobenzohydrazide, the aromatic protons appear as multiplets between δ 7.40 and 7.91 ppm. heteroletters.org The amide proton (-C=O-NH-) in such derivatives typically resonates as a singlet at a downfield chemical shift, often between δ 11.86 and 12.38 ppm. heteroletters.org The presence of different functional groups leads to characteristic signals that aid in structural confirmation. umsha.ac.iramazonaws.com

Table 1: Selected ¹H NMR Data for this compound and its Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

|---|---|---|---|

| This compound | DMSO-d₆ | 9.5 (s, 1H) | -NH |

| 7.64-7.66 (d, 1H) | Ar-H | ||

| 7.40-7.44 (d, 1H) | Ar-H | ||

| 7.34 (m, 2H) | Ar-H | ||

| 4.48 (s, 2H) | -NH₂ | ||

| (E)-N'-(5-chloro-2-(2-oxoazetidin-1-yl)benzylidene)-2-bromobenzohydrazide | DMSO-d₆ | 12.10 (s, 1H) | -C=O-NH- |

| 8.47 (s, 1H) | -N=CH- | ||

| 7.91 (m, 2H) | Ar-H | ||

| 7.69-7.73 (m, 1H) | Ar-H | ||

| 7.40-7.53 (m, 7H) | Ar-H | ||

| 3.81 (s, 1H) | Azetidinone-H | ||

| 3.09 (d, J=4.0 Hz, 2H) | Azetidinone-H |

Data sourced from multiple studies. dvpublication.comheteroletters.org

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. In benzohydrazide (B10538) derivatives, the carbonyl carbon (C=O) typically resonates in the downfield region of the spectrum. For oxadiazole derivatives formed from this compound, the carbons of the oxadiazole ring (C2 and C5) appear at approximately δ 160–170 ppm. The aromatic carbons linked to the bromine atom and other substituents resonate in the range of δ 120–140 ppm. The chemical shifts are influenced by the electronic environment of each carbon atom. libretexts.org

Table 2: Representative ¹³C NMR Data for a this compound Derivative

| Derivative Type | Solvent | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| Oxadiazole derivative | CDCl₃ | 165.8 | C-2 (Oxadiazole ring) |

| 163.0 | C-5 (Oxadiazole ring) | ||

| 131.9 | C-1' (Bromophenyl) | ||

| 129.3 | C-4' (Bromophenyl) | ||

| 124.1 | C-3' (Bromophenyl) |

Data represents a typical 2-(3-Bromophenyl)-5-propyl-1,3,4-oxadiazole.

HSQC experiments establish direct one-bond correlations between protons and the carbons they are attached to. columbia.edulibretexts.org This helps in assigning the signals of protonated carbons in the ¹³C NMR spectrum. columbia.edu

HMBC experiments reveal correlations between protons and carbons that are two or three bonds apart (and sometimes more in conjugated systems). columbia.edulibretexts.org This is crucial for piecing together molecular fragments and establishing the connectivity between different parts of the molecule, including quaternary carbons and carbonyl groups. columbia.edu

The combined application of ¹H, ¹³C, HSQC, and HMBC NMR provides a comprehensive and detailed picture of the molecular structure of this compound and its derivatives, leaving little room for ambiguity. acs.orgyoutube.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to specific functional groups.

N-H Stretching: The N-H stretching vibrations of the hydrazide group typically appear in the region of 3165–3500 cm⁻¹. heteroletters.orgresearchgate.net Primary amides (-CONH₂) show two bands in this region, while secondary amides (-CONH-) show a single band. libretexts.org

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is a key feature, usually observed in the range of 1635–1763 cm⁻¹. heteroletters.orgresearchgate.net Its exact position can be influenced by hydrogen bonding and the electronic effects of neighboring substituents.

C=N Stretching: In derivatives where the hydrazide has been converted to a hydrazone or a heterocyclic ring, a C=N stretching vibration can be observed, typically in the 1597–1680 cm⁻¹ region. researchgate.net

Aromatic C-H and C=C Stretching: The aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400–1600 cm⁻¹ range. heteroletters.org

C-Br Stretching: The C-Br stretching vibration is typically found in the lower frequency "fingerprint" region of the spectrum, often between 560 and 610 cm⁻¹. savemyexams.com

FT-IR spectroscopy is the modern standard for obtaining infrared spectra, offering higher resolution and sensitivity compared to older dispersive techniques. In the analysis of this compound and its derivatives, FT-IR provides precise wavenumbers for the vibrational modes, allowing for confident identification of functional groups. For example, in the FT-IR spectrum of a benzohydrazide derivative, distinct peaks for O-H, N-H, C=O, C=N, and aromatic C-H and C=C vibrations can be clearly resolved and assigned. researchgate.netresearchgate.net The "fingerprint region" (below 1500 cm⁻¹) is particularly complex and unique to each molecule, serving as a valuable tool for confirming the identity of a specific compound by comparison with a known spectrum. savemyexams.com

Table 3: General FT-IR Vibrational Assignments for this compound Derivatives

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretching | 3165 - 3500 | Medium to Strong |

| Aromatic C-H Stretching | > 3000 | Medium |

| C=O Stretching | 1635 - 1763 | Strong |

| C=N Stretching (in derivatives) | 1597 - 1680 | Medium to Strong |

| Aromatic C=C Stretching | 1400 - 1600 | Medium |

| C-Br Stretching | 560 - 610 | Medium |

Data compiled from various sources. heteroletters.orgresearchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within this compound derivatives. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs (λmax) are characteristic of the molecule's chromophores and can be influenced by the solvent and molecular structure.

Derivatives of bromobenzohydrazide are often characterized by their UV-Vis spectra. For instance, the solvatochromic behavior of certain 3-bromobenzohydrazide derivatives has been analyzed, with absorbance noted in the 380–445 nm range. The characterization of triazole-based compounds derived from 3-bromobenzohydrazide and the investigation of (E)-N′-((1H-Indol-3-yl)methylene)-4-bromobenzohydrazide have also utilized UV-visible techniques. heteroletters.orggrafiati.com

In a study on pyrene-substituted 1,3,4-oxadiazole (B1194373) derivatives of 4-bromobenzohydrazide, the absorption and emission spectra were recorded in toluene. The optical properties, including absorption maxima (λabs), emission maxima (λem), and Stokes shift, were systematically tabulated, revealing how different substituents on the oxadiazole ring influence the photophysical properties. These derivatives typically exhibit absorption maxima in the ultraviolet region, corresponding to π-π* transitions within the conjugated aromatic systems.

Similarly, the structural properties of (Z)-N′-(4-methoxybenzylidene)benzohydrazide and its corresponding Ni(II) complex were evaluated using UV/Visible spectroscopy. researchgate.net UV-Vis titration experiments have also been employed to study the interaction of derivatives like N-4-Bromobenzamide-1,8-naphthylimide with various ions. nih.gov

Table 1: UV-Visible Spectral Data for a Representative this compound Derivative

| Compound/Derivative Name | Solvent | Absorption Maxima (λmax, nm) |

|---|---|---|

| (E)-N'-((1H-Indol-3-yl)methylene)-4-bromobenzohydrazide | Not Specified | Not Specified in search results |

| Pyrene-substituted 1,3,4-oxadiazole derivative | Toluene | Varies (e.g., 350-400 nm range) |

| N-4-Bromobenzamide-1,8-naphthylimide | Acetonitrile/Water | Not Specified in search results |

| (Z)-N′-(4-methoxybenzylidene)benzohydrazide | Not Specified | Not Specified in search results |

This table is illustrative. Specific λmax values are highly dependent on the full structure of the derivative and the solvent used.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of this compound derivatives. By ionizing the molecules and separating them based on their mass-to-charge ratio (m/z), MS provides precise molecular weight information, which is crucial for confirming the identity of a synthesized compound.

Electrospray ionization (ESI) is a common soft ionization technique used for these derivatives, often yielding the protonated molecule [M+H]+ or other adducts like [M+Na]+. For example, the ESI-MS of (E)-N'-(5-chloro-2-(2-oxoazetidin-1-yl)benzylidene)-2-bromobenzohydrazide showed a prominent peak at m/z 407.9, corresponding to the [M+H]+ ion, which confirms its molecular weight. heteroletters.org Similarly, the mass spectrum of N2-Acryloyl-4-bromobenzohydrazide displayed the [M+H]+ ion at m/z 268.99 and a sodium adduct [M+Na]+ at m/z 290.97. nih.gov

The characterization of various new series of benzohydrazide and phthalazine (B143731) derivatives has consistently involved mass spectrometry to verify their proposed structures. nih.gov The analysis of (Z)-N′-(4-methoxybenzylidene)benzohydrazide and its Ni(II) complex also included mass spectrometry to evaluate their structural properties. researchgate.net

Table 2: Mass Spectrometry Data for Selected this compound Derivatives

| Compound Name | Ionization Method | Observed m/z | Inferred Ion |

|---|---|---|---|

| (E)-N'-(5-chloro-2-(2-oxoazetidin-1-yl)benzylidene)-2-bromobenzohydrazide | ESI | 407.9 | [M+H]+ |

| (E)-N'-(4-(3-cyanobenzyloxy)–3–methoxy (B1213986) benzylidene)-2-bromobenzohydrazide | ESI | 463.9 | [M-1] |

| N2-Acryloyl-4-bromobenzohydrazide | ESI | 268.99 | [M+H]+ |

| N2-Acryloyl-4-bromobenzohydrazide | ESI | 290.97 | [M+Na]+ |

X-ray Crystallography for Solid-State Structure Determination

The structures of numerous this compound derivatives have been elucidated using single-crystal X-ray diffraction. For example, the crystal structure of (E)-N′-((1H-indol-3-yl)methylene)-4-bromobenzohydrazide was determined, providing detailed geometric parameters. researchgate.net Another study on (E)-4-bromo-N′-(4-methoxybenzylidene)benzohydrazide (C15H13BrN2O2) confirmed its E configuration about the C=N double bond and provided precise bond lengths, such as C=N (1.281 Å), C=O (1.222 Å), and C-Br (1.894 Å). iucr.org

The crystal structure of a Ni(II) complex with (Z)-N′-(4-methoxybenzylidene)benzohydrazide revealed a distorted square planar geometry with the nickel ion coordinated to two ligand molecules. researchgate.net Furthermore, the structures of several aroylhydrazones derived from 2- and 3-bromobenzohydrazide have been confirmed by X-ray single-crystal analysis, detailing their molecular conformations and the dihedral angles between aromatic rings. nih.govresearchgate.netnih.gov For instance, in (E)-3-Bromo-N′-(2-chlorobenzylidene)benzohydrazide, the dihedral angle between the two benzene (B151609) rings is 13.0 (2)°. nih.gov

Table 3: Selected Crystallographic Data for this compound Derivatives

| Compound Name | Formula | Crystal System | Space Group | Key Bond Lengths (Å) | Dihedral Angle (°) |

|---|---|---|---|---|---|

| (E)-4-bromo-N′-(4-methoxybenzylidene)benzohydrazide | C15H13BrN2O2 | Monoclinic | P21/c | C=N: 1.281, C=O: 1.222, C-Br: 1.894 | 58.06 |

| (E)-3-Bromo-N′-(2-chlorobenzylidene)benzohydrazide | C14H10BrClN2O | Monoclinic | P21/c | Not specified | 13.0 |

| (E)-3-Bromo-N′-(2,4-dichlorobenzylidene)benzohydrazide | C14H9BrCl2N2O | Monoclinic | P21/c | Not specified | 5.3 |

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. These interactions, including hydrogen bonds, halogen bonds, and van der Waals forces, are crucial in determining the stability and physical properties of the solid material.

In the crystal structures of this compound derivatives, hydrogen bonding is a dominant feature. Typically, the hydrazide moiety acts as a hydrogen bond donor (N-H) and acceptor (C=O). For example, in the crystal of (E)-4-bromo-N′-(4-methoxybenzylidene)benzohydrazide, molecules are linked into chains by N—H⋯O and C—H⋯O hydrogen bonds. iucr.org Similarly, the packing of (E)-3-Bromo-N′-(2-chlorobenzylidene)benzohydrazide features intermolecular N—H⋯O hydrogen bonds that form chains propagating along the c-axis. nih.gov

Hirshfeld surface analysis is a powerful tool to visualize and quantify these intermolecular contacts. For (E)-4-bromo-N′-(4-methoxybenzylidene)benzohydrazide, this analysis revealed that the most significant contributions to the crystal packing come from C⋯H (33.2%), H⋯H (27.7%), Br⋯H/H⋯Br (14.2%), and O⋯H/H⋯O (13.6%) interactions. iucr.org In addition to classical hydrogen bonds, weaker interactions like C—H⋯π contacts are also observed, further stabilizing the three-dimensional network. researchgate.netiucr.org The bromine atom itself can participate in halogen bonding, an interaction that can influence crystal packing, often in competition with hydrogen bonding, depending on the solvent and other functional groups present. whiterose.ac.uk

Table 4: Common Intermolecular Interactions in this compound Derivative Crystals

| Interaction Type | Donor/Acceptor Groups | Typical Role in Crystal Packing |

|---|---|---|

| Hydrogen Bond | N-H (donor), C=O (acceptor) | Formation of chains, dimers, and sheets |

| Hydrogen Bond | C-H (donor), O/N/π-system (acceptor) | Stabilization of primary hydrogen-bonded networks |

| Halogen Bond | C-Br (donor), O/N (acceptor) | Directional interaction influencing molecular assembly |

| π-π Stacking | Aromatic Rings | Contributes to the stabilization of layered structures |

Computational and Theoretical Investigations of 2 Bromobenzohydrazide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These calculations predict molecular geometries, electronic structures, and various properties, offering a theoretical framework to complement experimental findings.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For derivatives of bromobenzohydrazide, DFT calculations have been used to predict key structural parameters. researchgate.net In a study on (E)-N′-((1H-Indol-3-yl)methylene)-4-bromobenzohydrazide, the optimized molecular geometry was calculated at the B3LYP/6-311++G(d,p) level of theory. researchgate.net Similarly, for derivatives of 3-bromobenzohydrazide, the M06/6-311G(d,p) functional was used to investigate geometrical parameters. dntb.gov.uagrafiati.com

The central fragment of these molecules, often the hydrazone linker, is typically found to be nearly planar. iucr.org For example, in (E)-4-bromo-N′-(4-methoxybenzylidene)benzohydrazide, the O2/C7/N1/N2 fragment is approximately planar, with the aromatic rings forming significant dihedral angles with respect to this plane. iucr.org

Table 1: Selected Optimized Geometrical Parameters for a Bromobenzohydrazide Derivative (Data based on (E)-4-bromo-N′-(4-methoxybenzylidene)benzohydrazide) iucr.org

| Parameter | Bond | Value |

| Bond Length | C=O | 1.222 (3) Å |

| C=N | 1.281 (3) Å | |

| N1-N2 | 1.379 (3) Å | |

| C-N1 | 1.354 (3) Å | |

| C-Br | 1.894 (3) Å | |

| Dihedral Angle | Aromatic Rings | 58.06 (9)° |

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and polarizability. iucr.org A small energy gap suggests high chemical reactivity and polarizability. iucr.org

DFT calculations are routinely used to compute the energies of these orbitals. For derivatives of 3-bromobenzohydrazide, FMO analysis revealed that modifications to the molecular structure could significantly alter the energy gap. dntb.gov.uagrafiati.comnih.gov In one such study, a derivative, compound 7c, exhibited the lowest band gap value of 4.618 eV, indicating its potential for enhanced electronic activity. dntb.gov.uagrafiati.comnih.gov Similarly, for (E)-4-bromo-N′-(4-methoxybenzylidene)benzohydrazide, the HOMO-LUMO energy levels were computed using the DFT-B3LYP/6-311G++(d,p) method. iucr.org The visualization of these orbitals shows that the LUMO is typically located over the entire molecule, which has implications for its electronic properties. iucr.org

Table 2: Frontier Molecular Orbital Energies for a 3-Bromobenzohydrazide Derivative (Compound 7c) (Data based on a derivative of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide) dntb.gov.uanih.gov

| Orbital | Energy (eV) |

| E(HOMO) | -7.211 |

| E(LUMO) | -2.593 |

| Energy Gap (ΔE) | 4.618 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating complex wavefunctions into the familiar language of Lewis structures, including localized bonds and lone pairs. uni-muenchen.de This method is particularly useful for studying intramolecular charge transfer, hyperconjugative interactions, and the stabilization energy (E(2)) associated with these delocalizations. researchgate.netuni-muenchen.de The analysis examines interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, quantifying their energetic significance through second-order perturbation theory. uni-muenchen.de

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. researchgate.net The NLO response of a molecule is characterized by its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). Computational methods, particularly DFT, are employed to predict these properties. tandfonline.comresearchgate.net A high hyperpolarizability value indicates a strong NLO response. researchgate.net

Studies on derivatives of 3-bromobenzohydrazide have shown that these molecules can possess significant NLO properties. dntb.gov.uanih.gov For one derivative (compound 7c), DFT calculations at the M06/6-311G(d,p) level predicted a substantial linear polarizability and first hyperpolarizability, suggesting its potential for NLO applications. dntb.gov.uagrafiati.comnih.gov The calculated NLO activity of another related molecule, (E)-1-(4-Bromobenzylidene) thiourea, was found to be sixty-four times greater than that of the standard reference material, urea. openaccesspub.org

Table 3: Calculated NLO Properties for a 3-Bromobenzohydrazide Derivative (Compound 7c) (Data based on a derivative of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide) dntb.gov.uanih.gov

| Property | Value |

| Linear Polarizability (α) | 4.195 x 10⁻²³ esu |

| First Hyperpolarizability (β) | 6.317 x 10⁻³⁰ esu |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is colored according to the local electrostatic potential: regions of negative potential (electron-rich), typically colored red, are susceptible to electrophilic attack, while regions of positive potential (electron-poor), colored blue, are favorable for nucleophilic attack. researchgate.netavogadro.cc

For bromobenzohydrazide derivatives, MEP analysis helps to identify the reactive sites. researchgate.net The negative potential is generally concentrated around electronegative atoms like oxygen and nitrogen, indicating these are the primary sites for electrophilic interaction. researchgate.net Conversely, positive potentials are often found around the hydrogen atoms of the amine group, marking them as sites for nucleophilic interaction. researchgate.net This visual representation of charge distribution is crucial for understanding intermolecular interactions and the chemical reactivity of the molecule. uni-muenchen.de

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. By partitioning the crystal electron density into molecular fragments, the Hirshfeld surface provides a graphical representation of the space occupied by a molecule and its interactions with neighboring molecules.

The analysis involves mapping various properties onto this surface, such as dnorm, shape index, and curvedness. The dnorm surface, in particular, is valuable for identifying close intermolecular contacts. It is calculated based on de (the distance from the surface to the nearest nucleus external to the surface) and di (the distance from the surface to the nearest nucleus internal to the surface), normalized by the van der Waals radii of the respective atoms. Regions with negative dnorm values (visible as red spots on the surface map) indicate intermolecular contacts shorter than the sum of the van der Waals radii, highlighting hydrogen bonds and other significant interactions. iucr.org For bromobenzohydrazide derivatives, these red spots are typically prominent around the hydrazide moiety, indicating strong N-H···O hydrogen bonds, as well as C-H···O interactions. iucr.org

The shape index and curvedness are other properties mapped onto the Hirshfeld surface. The shape index provides information about the shape of the molecular surface, with specific patterns indicating complementary hollows and bumps where molecules fit together. Curvedness represents the degree of curvature on the surface, with flat regions indicating stacking interactions.

The percentage contributions of the most prevalent intermolecular contacts for a related compound, (E)-4-bromo-N′-(4-methoxybenzylidene)benzohydrazide, are detailed in the table below. nih.goviucr.org

| Interatomic Contact | Contribution to Hirshfeld Surface (%) |

| C···H | 33.2 |

| H···H | 27.7 |

| Br···H/H···Br | 14.2 |

| O···H/H···O | 13.6 |

| N···H/H···N | 4.6 |

| Br···O/O···Br | 2.4 |

| C···N/N···C | 1.6 |

| O···N/N···O | 1.3 |

| O···C/C···O | 0.6 |

| Br···N/N···Br | 0.5 |

| Br···C/C···Br | 0.3 |

This data is for (E)-4-bromo-N′-(4-methoxybenzylidene)benzohydrazide and is presented to illustrate the types of interactions common in bromobenzohydrazide derivatives.

These analyses provide a detailed picture of the crystal packing and the forces that hold the molecules together, which is crucial for understanding the physical properties and polymorphism of 2-bromobenzohydrazide.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and/or structural features. wikipedia.orgspu.edu.sy

In a typical QSAR study, a series of related compounds, such as derivatives of bromobenzohydrazide, are synthesized and their biological activities (e.g., antimicrobial, anticancer) are measured. nih.gov Then, a wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure and properties, including:

Electronic descriptors: such as total energy and dipole moment. nih.govresearchgate.net

Topological descriptors: which describe the atomic connectivity in the molecule, such as the Wiener index and molecular connectivity indices. nih.gov

Lipophilic descriptors: like logP, which measures the hydrophobicity of the molecule. researchgate.net

Statistical methods, such as multiple linear regression, are then used to build a mathematical model that correlates a selection of these descriptors with the observed biological activity. nih.gov The resulting QSAR equation can be used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for the desired biological effect. wikipedia.org

A representative QSAR model for the antimicrobial activity of these derivatives is shown below:

pMICam = -0.0003(±0.000)Te - 0.158(±0.040)0χv - 0.0004(±0.000)W + 0.942

n = 23

r2 = 0.803

r2cv = 0.728

F ratio = 25.68

Where:

pMICam is the negative logarithm of the minimum inhibitory concentration for antimicrobial activity.

Te is the total energy.

0χv is the valence zero order molecular connectivity index.

W is the Wiener index.

n is the number of compounds in the study.

r2 is the coefficient of determination, indicating the goodness of fit of the model.

r2cv is the cross-validated coefficient of determination, indicating the predictive ability of the model.

F ratio is the F-statistic from the regression analysis.

Such QSAR models are valuable in the drug discovery process, as they can guide the synthesis of new derivatives with potentially enhanced activities, thereby saving time and resources. spu.edu.sy

Medicinal Chemistry and Pharmacological Applications of 2 Bromobenzohydrazide Derivatives

Antimicrobial Activities

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. nih.govnih.govnih.gov Derivatives of 2-bromobenzohydrazide have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.

Numerous studies have demonstrated the antibacterial potential of this compound derivatives against both Gram-positive and Gram-negative bacteria. For instance, synthetic derivatives have shown activity against pathogenic bacteria such as Staphylococcus aureus, Escherichia coli, Enterococcus faecalis, Bacillus subtilis, Klebsiella pneumoniae, and Pseudomonas aeruginosa. researchgate.netresearchgate.net

A series of 3/4-bromo-N'-(substituted benzylidene/furan-2-ylmethylene/5-oxopentylidene/3-phenylallylidene)benzohydrazides were synthesized and evaluated for their antimicrobial effects. nih.gov One of the most potent compounds identified was compound 12 , which exhibited significant antimicrobial activity. nih.gov In another study, benzohydrazide (B10538) derivatives were tested at a concentration of 80 mg/mL and showed inhibition zones ranging from 11 to 42 mm against various bacterial isolates. researchgate.net The structural features of these hydrazones, such as the imino (-CH=N-), amino (NH2), and cyano (CN) groups, are believed to contribute to their antibacterial action. The presence of a thiazole (B1198619) ring has also been noted to enhance these properties.

The mechanism of action for the antibacterial effects of some hydrazide-hydrazone derivatives is thought to involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. Molecular docking studies have suggested that these compounds can bind effectively to the active site of DNA gyrase.

Table 1: Antibacterial Activity of Selected Benzohydrazide Derivatives

| Compound/Derivative | Bacterial Strain | Activity/Inhibition Zone | Reference |

|---|---|---|---|

| Benzohydrazide derivatives | S. aureus, E. coli, E. faecalis, B. subtilis, Diphtheroids, S. enterica, S. marcescens, P. aeruginosa, K. pneumoniae | Inhibition zones 11-42 mm at 80 mg/mL | researchgate.net |

| (E)-4-bromo-N'-((2-chloroquinolin-3-yl)methylene)benzohydrazide | Staphylococcus aureus | 20 mm inhibition zone | researchgate.net |

| (E)-4-bromo-N'-((2-chloroquinolin-3-yl)methylene)benzohydrazide | Escherichia coli | 40 mm inhibition zone | researchgate.net |

| (E)-4-bromo-N'-((2-chloroquinolin-3-yl)methylene)benzohydrazide | Klebsiella pneumoniae | 10 mm inhibition zone | researchgate.net |

| N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide | Escherichia coli | Showed greater activity compared to other derivatives | |

| Indol-2-one derivative 21 | B. subtilis, S. aureus, E. coli | Higher activity than tetracycline |

Beyond their antibacterial effects, derivatives of the broader hydrazone class have also been investigated for their antifungal properties. For example, certain steroidal hydrazones have demonstrated good antifungal activity, with Minimum Inhibitory Concentrations (MIC) ranging from 0.37 to 1.50 mg/mL. Docking studies suggest that the mechanism for this antifungal action may be the inhibition of 14-alpha demethylase. Pyrazole (B372694) derivatives, another class of compounds sometimes incorporating a hydrazone linkage, have also shown significant fungicidal activity against various fungal strains.

The global health threat of tuberculosis, particularly drug-resistant strains, necessitates the development of new anti-tubercular agents. nih.govnih.gov Benzohydrazide derivatives have shown significant promise in this area. nih.gov

A series of novel imidazo[1,2-b]pyridazine-based benzohydrazide derivatives were synthesized and screened for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.govnih.gov Several of these compounds exhibited potent anti-tubercular activity, with Minimum Inhibitory Concentration (MIC) values ranging from 1.6 to 6.25 μg/mL. nih.govnih.gov Notably, compounds 6c, 6d, 6f, 6g, 6i, 6j, and 6k were particularly potent, with an MIC of 1.6 μg/mL, which is more effective than the standard drugs pyrazinamide (B1679903) and ciprofloxacin (B1669076) (MIC 3.125 μg/mL). nih.gov Another study on new benzohydrazide derivatives also showed significant inhibition of M. tuberculosis H37Rv at a concentration of 6.25 microg/mL. nih.gov

Table 2: Anti-tubercular Activity of Imidazo[1,2-b]pyridazine Benzohydrazide Derivatives against M. tuberculosis H37Rv

| Compound | MIC (μg/mL) | Standard Drugs (MIC μg/mL) | Reference |

|---|---|---|---|

| 6c, 6d, 6f, 6g, 6i, 6j, 6k | 1.6 | Pyrazinamide (3.125), Ciprofloxacin (3.125) | nih.gov |

| 6b, 6e, 6h, 6l | 3.125 | Pyrazinamide (3.125), Ciprofloxacin (3.125) | nih.gov |

| 6a | 6.25 | Streptomycin (6.25) | nih.gov |

Anticancer / Antiproliferative Activities

The development of novel anticancer agents is a cornerstone of medicinal chemistry, and derivatives of this compound have demonstrated significant potential in this domain. nih.gov Hydrazones, in particular, are recognized for their anticancer properties.

Derivatives of this compound and related hydrazones have been evaluated against a panel of human cancer cell lines, showing a range of cytotoxic and antiproliferative activities.

MCF-7 (Breast Adenocarcinoma): A number of this compound derivatives have shown efficacy against the MCF-7 cell line. For instance, (E)-N′-[(1-benzyl-1H-indol-3-yl)methylene]-2-bromobenzohydrazide (5m ) was synthesized and evaluated for its anticancer potential. In a separate study, compound 6c , a substituted benzohydrazide, exhibited very high activity against the MCF-7 cell line with an IC50 value of 0.0058 μM. Other studies have also reported the cytotoxic effects of hydrazone derivatives on MCF-7 cells.

A549 (Lung Carcinoma): Hydrazone derivatives have shown cytotoxic activity against A549 human lung adenocarcinoma cells. Dinuclear Cu(II) complexes with halogen-substituted 2-hydroxybenzylidene benzohydrazides also displayed high anticancer activity against several cell lines, including A549.

HT-29 (Colon Adenocarcinoma): A silver coordination compound, K-22, was found to inhibit the proliferation of HT-29 cells. Additionally, a series of 3/4-bromo benzohydrazide derivatives were synthesized, and their anticancer potential was screened, with some compounds showing activity against human colorectal carcinoma cell lines like HCT-116, which is often studied alongside HT-29.

K-562 (Chronic Myelogenous Leukemia): The phenolic compound curcumin (B1669340) has shown cytotoxic effects against K-562 cells. While not a direct this compound derivative, this highlights the broader potential of related chemical structures. 2D-QSAR models have been developed for pyrazole derivatives against a panel of cancer cell lines, including K-562.

MDA-MB-231 (Triple-Negative Breast Cancer): This aggressive breast cancer cell line has been a target for several this compound derivatives. A series of N-benzyl indole-3-carboxaldehyde-based hydrazones, including a this compound derivative, were synthesized and showed significant anti-TNBC activity against MDA-MB-231 cells. Specifically, compound 5b demonstrated excellent activity with an IC50 of 17.2 ± 0.4 nM. Another study on isatin-hybrid hydrazones also found that all synthesized compounds displayed potent activity against MDA-MB-231 cells, with compound 23 showing an IC50 value of 15.8 ± 0.6 μM.

LNCaP (Prostate Adenocarcinoma): The LNCaP cell line, which is androgen-sensitive, has been used to evaluate the antiproliferative activity of various compounds. Studies on testosterone (B1683101) dimers and their precursors showed that these compounds were more active against LNCaP cells compared to androgen-independent PC3 cells, indicating a potential interaction with the androgen receptor.

PC-3 (Prostate Adenocarcinoma): In a study focused on developing 2D-QSAR models for pyrazole derivatives, the PC-3 cell line was included in the panel for predicting anticancer activity. This indicates that hydrazone-like structures are being investigated for their potential against this type of prostate cancer.

Table 3: Anticancer Activity of Selected this compound Derivatives and Related Compounds

| Compound/Derivative | Cancer Cell Line | IC50 / Activity | Reference |

|---|---|---|---|

| Compound 22 (3/4-bromo benzohydrazide derivative) | HCT-116 (Colon) | 1.20 µM | nih.gov |

| Compound 5b (N-benzyl indole-based hydrazone) | MDA-MB-231 (Breast) | 17.2 ± 0.4 nM | |

| Compound 23 (Isatin-hybrid hydrazone) | MDA-MB-231 (Breast) | 15.8 ± 0.6 μM | |

| Compound 6c (Substituted benzohydrazide) | MCF-7 (Breast) | 0.0058 μM | |

| Testosterone Dimer 11 | LNCaP (Prostate) | 11.7 μM |

The anticancer effects of this compound derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and inhibit the uncontrolled growth of cancer cells.

Apoptosis Induction: Several studies have shown that these compounds can trigger apoptosis in cancer cells. For example, compound 6c was found to induce apoptosis in MCF-7 cells through the activation of caspase-3, an increase in the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2. Similarly, certain hydrazone derivatives have been reported to induce apoptosis in various cancer cell lines. Natural phenolic compounds have also been shown to be inducers of apoptosis in tumor cells.

Cell Proliferation Inhibition: The primary mechanism by which these compounds exhibit anticancer activity is through the inhibition of cell proliferation. This has been demonstrated in numerous studies using assays like the MTT assay to measure cell viability. For instance, a brominated plastoquinone (B1678516) analog, BrPQ5, was found to cause cytotoxicity in MCF-7 breast cancer cells by inducing cell cycle arrest and oxidative stress.

Inhibition of Signaling Pathways: Some hydrazone derivatives exert their anticancer effects by targeting specific signaling pathways that are crucial for cancer cell survival and proliferation. The Akt signaling pathway, which is often overactive in many cancers, is a key target. For example, N'-benzylidene-2-[(4-(4-methoxyphenyl)pyrimidin-2-yl)thio]acetohydrazide (3g ) was found to significantly inhibit Akt and induce apoptosis in 5RP7 cancer cells.

Estrogen Receptor Alpha (ERα) Degradation

In the fight against estrogen-dependent breast cancer, the degradation of estrogen receptor alpha (ERα) has emerged as a critical therapeutic strategy. nih.gov Novel isatin-hydrazide derivatives have been synthesized and investigated for their potential to degrade ERα. researchgate.net One such derivative, compound 5i, demonstrated the ability to downregulate ERα protein levels in a dose-dependent manner in MCF-7 breast cancer cells. nih.gov This finding suggests that isatin-based derivatives hold promise as a new class of ERα degraders. nih.govresearchgate.net Molecular docking and dynamics simulations have further supported these findings by predicting the stable binding of these ligands to the ERα protein. nih.gov

Anti-Inflammatory Activities

Derivatives of this compound have shown notable anti-inflammatory properties. For instance, certain hydrazone derivatives incorporating 2-bromo substituents have demonstrated moderate anti-inflammatory activity in carrageenan-induced paw edema models. ijpsr.com Additionally, N-acyl hydrazone derivatives have been designed as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. preprints.org Molecular docking studies suggest that these compounds can bind to both COX isoforms, with a preference for COX-2. preprints.org Salicylanilides, which can be synthesized from precursors like m-bromobenzohydrazide, have also been investigated for their anti-inflammatory potential. ontosight.ai Furthermore, vanadium(V) complexes of hydrazide ligands have been shown to inhibit lipoxygenase, an enzyme involved in the inflammatory process.

Anti-Nematode Activity

Several this compound derivatives have exhibited significant anti-nematode activity. biointerfaceresearch.comgrafiati.com Specifically, N'-{4-[(benzoyloxy)imino]-cyclohexa-2,5-dien-1-ylidene}-2-bromobenzohydrazide demonstrated excellent efficacy, achieving a 91% decrease in gall formation on cucumber roots caused by nematodes. biointerfaceresearch.comgrafiati.comglobalauthorid.com This highlights the potential of these compounds in agricultural applications as nematicides. biointerfaceresearch.com

Enzyme Inhibition Studies

Derivatives of this compound have been the subject of extensive enzyme inhibition studies, targeting a variety of enzymes implicated in different diseases.

Urease: Urease is a key enzyme in several pathological conditions, and its inhibition is a target for drug development. archivesofmedicalscience.com Hydrazone derivatives of this compound have been identified as potent urease inhibitors. nih.gov For example, N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide showed strong urease inhibitory activity with an IC50 value of 8.4 μM. nih.gov Molecular docking studies have helped to elucidate the binding interactions of these inhibitors with the urease active site. nih.gov

Laccase: While specific studies on the laccase inhibition of this compound derivatives are not extensively detailed in the provided context, the broad investigation of hydrazide derivatives against various enzymes suggests this as a potential area for future research.

α-Glucosidase: α-Glucosidase inhibitors are important in the management of type 2 diabetes. nih.gov Several this compound derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity. nih.govresearchgate.net For instance, 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] biointerfaceresearch.comnih.govthiazin-2-yl)-N-arylacetamides have emerged as potent inhibitors, with some derivatives showing IC50 values significantly lower than the standard drug, acarbose. nih.gov Docking studies have revealed key interactions with amino acid residues in the enzyme's active site. nih.govsci-hub.se

Lipoxygenase: Lipoxygenases are involved in inflammatory and other pathological processes. researchgate.net Palladium(II) compounds of N,O,S-bearing 5-(C5H4XR)-1,3,4-oxadiazole-2-thiones, derived from hydrazides, have been studied for their lipoxygenase inhibitory activity. researchgate.net Vanadium(V) complexes of hydrazides have also demonstrated inhibitory potential against lipoxygenase.

VEGFR-2: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key target in cancer therapy due to its role in angiogenesis. nih.govmdpi.com Phthalazine (B143731) derivatives incorporating a this compound moiety have been designed and synthesized as VEGFR-2 inhibitors. nih.gov Molecular docking studies have shown that the hydrazide spacer contributes to a higher binding affinity to the VEGFR-2 active site. nih.gov

Thymidylate Kinase: Thymidylate kinase is an essential enzyme for DNA synthesis in bacteria, making it a target for antibacterial drug development. nih.gov While the direct inhibition by this compound derivatives is not specified, related N-acylhydrazone derivatives have been investigated as potential inhibitors of thymidylate monophosphate kinase (TMPKmt) in Mycobacterium tuberculosis. preprints.orgpreprints.org

Thioesterase of Polyketide Synthase: The thioesterase domain of polyketide synthases is a potential target for developing novel therapeutics. Although direct inhibition by this compound derivatives is not explicitly mentioned, the broad screening of hydrazide derivatives against various enzymatic targets suggests this as a plausible area of investigation.

Molecular Docking Studies and Protein-Ligand Interactions

Molecular docking is a crucial computational tool used to predict the binding modes and affinities of ligands with their target proteins. mdpi.commdpi.com This approach has been instrumental in understanding the pharmacological activities of this compound derivatives.

Ligand-Protein Binding Mechanisms and Binding Affinities

Molecular docking studies have provided valuable insights into how this compound derivatives interact with their respective protein targets. nih.govresearchgate.net These studies help in visualizing the binding poses and identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking that contribute to the binding affinity. tandfonline.com For example, in the case of VEGFR-2 inhibitors, the hydrazide spacer in the derivatives was found to increase the length of the molecule, allowing it to occupy hydrophobic grooves in the protein's binding site, thus enhancing binding affinity. nih.gov Similarly, docking studies of α-glucosidase inhibitors have identified crucial interactions with specific amino acid residues like Asp203, Asp542, and His600. nih.gov The binding energy values obtained from these simulations provide a quantitative measure of the binding affinity, which often correlates with the observed biological activity. tandfonline.com

Identification of Molecular Targets

Molecular docking has also been employed to identify potential molecular targets for this compound derivatives. By screening these compounds against a panel of known protein targets, researchers can hypothesize their mechanism of action. rsc.org For instance, docking studies supported the identification of VEGFR-2 as a molecular target for certain phthalazine derivatives of this compound. nih.gov Similarly, the antibacterial activity of (E)-N′-((1H-Indol-3-yl)methylene)-4-bromobenzohydrazide was supported by molecular docking studies, which showed a high binding energy with the target protein. tandfonline.com This approach accelerates the drug discovery process by narrowing down the potential biological targets for further experimental validation. mdpi.com

Pharmacophore Modeling and Drug Design

The design of novel therapeutic agents often utilizes pharmacophore modeling, a strategy that identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. The hydrazone framework (-C(=O)NHN=CH-), a core feature of many this compound derivatives, serves as a distinct and versatile pharmacophore. nih.govrsc.org This structural motif is crucial in medicinal chemistry as it can act as both a hydrogen bond donor and acceptor, enabling interactions with various biologically relevant amino acids. nih.govrsc.orgrsc.org

In the rational design of new bioactive compounds, the benzohydrazide moiety itself is considered a valuable lead structure or pharmacophore. biointerfaceresearch.com The process can involve combining two or more pharmacophore fragments into a single molecule to create hybrid compounds with potentially enhanced or novel activities. biointerfaceresearch.compreprints.org For instance, researchers have successfully joined an NSAID-type carprofen (B1668582) structure with a hydrazone fragment to generate new derivative series. preprints.org Similarly, the isatin (B1672199) (1H-indole-2,3-dione) scaffold, known for its diverse biological activities, has been effectively hybridized with hydrazones in drug design initiatives. rsc.org

Structure-activity relationship (SAR) studies are fundamental to refining drug design. For this compound derivatives, these studies have revealed critical insights into how chemical modifications influence biological potency. Key findings from SAR studies include:

Substitution Position: The position of substituents on linked aromatic rings significantly impacts activity. In certain series, ortho-substituted compounds showed greater potency than their meta-substituted counterparts. nih.govrsc.org For example, a 2-chlorophenyl substitution on the hydrazide moiety resulted in a lower IC₅₀ value (higher potency) than a 3-chlorophenyl group. nih.govrsc.org Conversely, para-linking was found to be more favorable than meta-linking in other instances. nih.govrsc.org

Electronic Effects: The electronic properties of substituents are crucial. Electron-donating groups, such as a methoxy (B1213986) group, were found to be more favorable for inhibiting cancer cells than electron-withdrawing groups like trifluoromethyl at the same position. nih.govrsc.org

Key Structural Elements: The biological activity of these derivatives is influenced by several key structural components that interact with target residues. Aromatic systems like naphthalene (B1677914) can provide a rigid scaffold for π-π stacking interactions, while hydroxyl groups can contribute to hydrogen bonding and polarity. rsc.orgrsc.org The hydrazide group itself is pivotal for forming hydrogen bonds with polar residues at the binding site of a biological target. rsc.orgrsc.org

Ligand-based pharmacophore modeling can be used to identify the common features of highly active compounds. These models are then employed as 3D queries to search chemical databases for new molecules with similar features and potential biological activity. biorxiv.org

Table 1: Structure-Activity Relationship (SAR) Findings for this compound Derivatives

| Structural Modification | Observation | Impact on Activity | Source |

|---|---|---|---|

| Positional Isomerism (ortho vs. meta) | A 2-chlorophenyl substitution was more potent than a 3-chlorophenyl substitution. | Ortho-substitution can be more significant for activity than meta-substitution. | nih.govrsc.org |

| Positional Isomerism (para vs. meta) | Para-linking of substituents was more favorable than meta-linking. | Enhanced biological potency. | nih.govrsc.org |

| Electronic Effects (+I vs. -I) | A 4-methoxyphenyl (B3050149) group (+I effect) showed more inhibition than a 4-trifluoromethyl group (-I effect). | Electron-donating groups can be more favorable for activity than electron-withdrawing groups. | nih.govrsc.org |

| Additional Moieties | Linking a furan (B31954) substitution to the hydrazide moiety showed good potency. | Introduction of heterocyclic rings can enhance activity. | nih.govrsc.org |

Pharmacokinetic (ADMET) and Molecular Dynamics Simulations

In modern drug discovery, in silico methods are indispensable for predicting the pharmacokinetic properties of new chemical entities, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). rsc.orgresearchgate.net These predictive analyses help to identify candidates with favorable drug-like properties early in the development process, thereby reducing time and costs. rsc.orgresearchgate.net